
BIBR 1532
Übersicht
Beschreibung
BIBR1532 ist eine synthetische, nicht-nukleosidische Verbindung, die für ihre potente und selektive Hemmung der Telomerase-Aktivität bekannt ist. Telomerase ist ein Enzym, das repetitive Nukleotidsequenzen an die Enden von Chromosomen, die sogenannten Telomere, anfügt und so deren Länge und Stabilität erhält. Dieses Enzym ist in Krebszellen hoch aktiv, wodurch sie sich unbegrenzt vermehren können. BIBR1532 hat in der Krebsforschung aufgrund seiner Fähigkeit, die Telomerase zu hemmen, erhebliche Aufmerksamkeit erregt, was zu einer Verkürzung der Telomere, Wachstumsarrests und Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
BIBR1532 is a telomerase inhibitor with potential anti-cancer activity, exhibiting anti-tumor activities in several types of cancer by triggering replicative senescence . Telomerase is an enzyme that adds DNA sequence repeats ("TTAGGG" in vertebrates) to the 3' end of DNA strands at telomeres, which are found at the ends of eukaryotic chromosomes. Telomeres protect the chromosomes from DNA damage and degradation .
Effects on Cell Growth, Viability, and Morphology
BIBR1532 has been shown to inhibit cell growth in a dose-dependent manner in SCCF1, SCCF2, and SCCF3 cell lines, with the effect being more pronounced in SCCF3 cells . It also causes a dose-dependent decrease in cell viability in SCCF2 and, to a lesser extent, in SCCF1, while a mild reduction in SCCF3 is observed only at a high concentration (100 μM) .
Morphological changes are also evident upon BIBR1532 incubation, where growth-arrested SCCFs become flattened, enlarged, with intercellular bridges, increased granularity, and vacuolated cytoplasm .
Esophageal Squamous Cell Carcinoma (ESCC)
BIBR1532 inhibits the proliferation and metastasis of ESCC cells . The half-maximal inhibitory concentration (IC50) values for KYSE150 and KYSE410 cells decrease with longer exposure to BIBR1532 . BIBR1532 also downregulates the expression of hTERT, a core catalytic subunit of telomerase, in a dose-dependent manner . In a nude mouse xenograft model, BIBR1532 significantly suppresses tumor growth, reduces hTERT expression, and increases γ-H2AX protein levels, without causing apparent adverse effects .
Combination Therapies
BIBR1532 works synergistically with chemotherapeutic agents and ionizing radiation, sensitizing drug-resistant cells and enhancing radio-sensitivity in many in vitro models of cancer . It enhances the radiosensitivity of NSCLC cells .
Telomerase Inhibition
BIBR1532 is a selective non-nucleoside potent telomerase inhibitor that acts by direct noncompetitive inhibition . It binds to a hydrophobic pocket that is conserved between tcTERT and hTERT .
Development of Analogues
Wirkmechanismus
BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .
Target of Action
The primary target of this compound is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .
Mode of Action
This compound interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .
Biochemical Pathways
The inhibition of telomerase by this compound disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .
Pharmacokinetics
This compound exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that this compound can induce apoptosis in cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of this compound, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .
Vorbereitungsmethoden
Die Synthese von BIBR1532 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur der Benzoesäure. Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur der Benzoesäure wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsstoffe beinhalten.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Nitrierung, Reduktion und Veresterung an die Kernstruktur eingeführt.
Industrielle Produktionsverfahren für BIBR1532 sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich die Skalierung der Laborsyntheseverfahren mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit.
Analyse Chemischer Reaktionen
BIBR1532 unterliegt verschiedenen Arten von chemischen Reaktionen, hauptsächlich aufgrund seiner funktionellen Gruppen:
Oxidation: BIBR1532 kann Oxidationsreaktionen, insbesondere an seiner Benzoesäureeinheit, eingehen, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen Nitrogruppen angreifen und sie in Amine umwandeln.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
BIBR1532 ist unter den Telomerase-Hemmern aufgrund seines nicht-nukleosidischen, nicht-kompetitiven Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
GRN163L: Ein lipidmodifiziertes Oligonukleotid, das direkt an die RNA-Matrize der Telomerase bindet und ihre Aktivität hemmt.
Imetelstat: Ein weiterer Oligonukleotid-basierter Hemmstoff, der die RNA-Komponente der Telomerase anvisiert.
Im Vergleich zu diesen Verbindungen bietet BIBR1532 einen klaren Vorteil, indem es spezifisch die katalytische Untereinheit der Telomerase angreift, was zu einer potenten und selektiven Hemmung führt, ohne andere zelluläre Polymerasen zu beeinträchtigen .
Biologische Aktivität
BIBR 1532 is a selective inhibitor of telomerase, primarily known for its potential anti-cancer properties. This compound has garnered attention for its ability to induce apoptosis and inhibit cell proliferation across various cancer types. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound inhibits telomerase activity, which is crucial for the immortality of cancer cells. By targeting the telomerase reverse transcriptase (TERT), this compound disrupts the maintenance of telomeres, leading to cellular senescence and apoptosis. The compound has shown effectiveness in various cancer models, including:
- Feline Oral Squamous Cell Carcinoma (FOSCC) : In studies involving FOSCC cell lines (SCCF1, SCCF2, SCCF3), treatment with this compound resulted in significant inhibition of telomerase activity and cell growth. The compound induced a dose-dependent decrease in cell viability and morphological changes indicative of apoptosis .
- Multiple Myeloma (MM) : Research demonstrated that this compound promoted apoptosis in MM cell lines (K562 and MEG-01). Flow cytometry results indicated a significant increase in apoptosis rates when treated with concentrations as low as 25 µM. The expression levels of pro-apoptotic proteins like Bad increased, while anti-apoptotic proteins such as Bcl-xL and Survivin decreased .
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell types. The following table summarizes the effects observed in different studies:
Cancer Type | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
FOSCC | SCCF1, SCCF2, SCCF3 | 25-100 | Growth inhibition and apoptosis induction |
Multiple Myeloma | K562, MEG-01 | 25-50 | Increased apoptosis and decreased TERT |
Ovarian Cancer | OVCAR-3 | 50 | Significant reduction in cell viability |
Breast Cancer | MCF-7 | 50 | Induction of apoptosis |
Chondrosarcoma | SW1353 | 50 | Inhibition of cell growth |
Molecular Changes Induced by this compound
The biological activity of this compound is accompanied by several molecular changes:
- Telomerase Activity : this compound significantly reduces TERT expression and activity in treated cells, which correlates with decreased cell survival and proliferation.
- Cell Cycle Regulation : The compound upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. Additionally, it alters the Bax/Bcl-2 ratio favoring apoptosis .
- Signal Transduction Pathways : Treatment with this compound affects various signaling pathways:
Feline Oral Squamous Cell Carcinoma Study
A study focused on FOSCC revealed that treatment with this compound led to a marked decrease in telomerase activity across all tested cell lines. The most significant effects were observed at higher concentrations (≥50 µM), where cellular morphology changed dramatically, indicating effective growth arrest and induction of senescence .
Multiple Myeloma Research
In another study involving multiple myeloma cells, treatment with this compound resulted in a significant increase in apoptotic markers. Flow cytometry demonstrated that the compound effectively induced apoptosis at both tested concentrations (25 µM and 50 µM) after a treatment period of 48 hours. This highlights its potential as a therapeutic agent for hematological malignancies .
Eigenschaften
IUPAC Name |
2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQXGLPJUCTOI-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432975 | |
Record name | BIBR 1532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321674-73-1 | |
Record name | BIBR 1532 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIBR 1532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.